

An In-depth Technical Guide on Mesitylacetic Acid (CAS: 4408-60-0)

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Compound of Interest

Compound Name: *Mesitylacetic acid*

Cat. No.: *B1346699*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Mesitylacetic acid** (CAS: 4408-60-0), a significant fine chemical intermediate. The information is curated for professionals in research and drug development, presenting key physicochemical data, detailed synthesis protocols, and an exploration of its applications.

Physicochemical Properties

Mesitylacetic acid, formally known as (2,4,6-Trimethylphenyl)acetic acid, is a white to off-white crystalline powder.^[1] Its core structure consists of a benzene ring trisubstituted with methyl groups, attached to an acetic acid moiety.^[1] This substitution pattern imparts unique chemical characteristics valuable in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Mesitylacetic Acid**

Property	Value	Source
CAS Number	4408-60-0	[1]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1]
Molecular Weight	178.23 g/mol	[1] [2]
Melting Point	167-171 °C	[1] [3]
Boiling Point (Calculated)	312.9 °C at 760 mmHg	[4]
Density (Calculated)	1.075 g/cm ³	[4]
Appearance	White to off-white crystalline powder	[1]
Solubility (log ₁₀ WS, Calculated)	-2.80 (in mol/l)	[5]
Octanol/Water Partition Coefficient (logP _{oct/wat} , Calculated)	2.239	[5]
EINECS Number	224-556-0	[4]
MDL Number	MFCD00014368	[2]
InChI Key	CQWMQAKKAHTCSC-UHFFFAOYSA-N	[5]
SMILES	Cc1cc(C)c(CC(=O)O)c(C)c1	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **Mesitylacetic acid**. Key spectral data are available from various sources, confirming its molecular structure.

- ¹H NMR and ¹³C NMR Spectroscopy: Data are available, providing insights into the proton and carbon environments of the molecule.[\[6\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorptions for the carboxylic acid and aromatic functionalities.[2][6]
- Mass Spectrometry (MS): Mass spectral data confirm the molecular weight of **Mesitylacetic acid**.[2][6]

Synthesis of Mesitylacetic Acid

A well-established method for the synthesis of **Mesitylacetic acid** proceeds via the hydrolysis of mesitylacetonitrile.[7] A detailed experimental protocol, adapted from Organic Syntheses, is provided below. This process is a reliable method for producing the target compound in good yield.

Experimental Protocol: Synthesis of **Mesitylacetic Acid** from Mesitylacetonitrile

Materials:

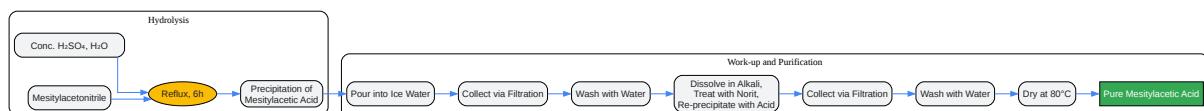
- Mesitylacetonitrile
- Concentrated Sulfuric Acid
- Water
- Ice

Procedure:

- In a 3-liter three-necked flask, add 900 ml of water and then cautiously add 750 ml of concentrated sulfuric acid.
- Allow the mixture to cool to approximately 50°C.
- To the cooled mixture, add 127 g (0.80 mole) of mesitylacetonitrile.
- The resulting mixture is then refluxed with mechanical stirring for 6 hours. During this time, a significant amount of **Mesitylacetic acid** will precipitate from the solution.

- After the reflux period, the contents of the flask are cooled and then poured into 3 liters of ice water.
- The precipitated acid is collected on a Büchner funnel and washed thoroughly with water.
- For purification, the crude acid can be dissolved in dilute alkali, treated with activated carbon (e.g., Norit), and then re-precipitated by acidification with dilute hydrochloric acid.
- The purified **Mesitylacetic acid** is collected by filtration, washed with water, and dried in an oven at approximately 80°C.

Yield: The typical yield of **Mesitylacetic acid** with a melting point of 163–166°C is 123 g (87%). Recrystallization from dilute alcohol or ligroin can further purify the product to a melting point of 167–168°C.^[7]



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Caption: Workflow for the synthesis of **Mesitylacetic acid**.

General Experimental Protocols for Spectroscopic Analysis

While specific instrumental parameters for **Mesitylacetic acid** are not detailed in the available literature, the following are general protocols for the spectroscopic techniques used in its characterization.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

General Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **Mesitylacetic acid** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature. Standard pulse programs are typically used.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

4.2. Infrared (IR) Spectroscopy

Objective: To identify functional groups present in **Mesitylacetic acid**.

General Protocol (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid **Mesitylacetic acid** powder directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition: Collect the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal is recorded first.
- Data Processing: The instrument's software automatically processes the interferogram to produce the final IR spectrum.

4.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Mesitylacetic acid**.

General Protocol (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of **Mesitylacetic acid** in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) and any significant fragment ions.

Applications in Drug Development

Mesitylacetic acid serves as a crucial intermediate in the synthesis of more complex organic molecules.^[1] Its utility is particularly noted in the creation of pharmaceutical building blocks.^[1] The presence of both an aromatic ring and a carboxylic acid group provides versatile reaction sites for further chemical modifications.^[1]

One notable application is its use as a key intermediate in the synthesis of Mebrofenin, an API used as a hepatobiliary iminodiacetic acid (HIDA) agent in medical imaging.

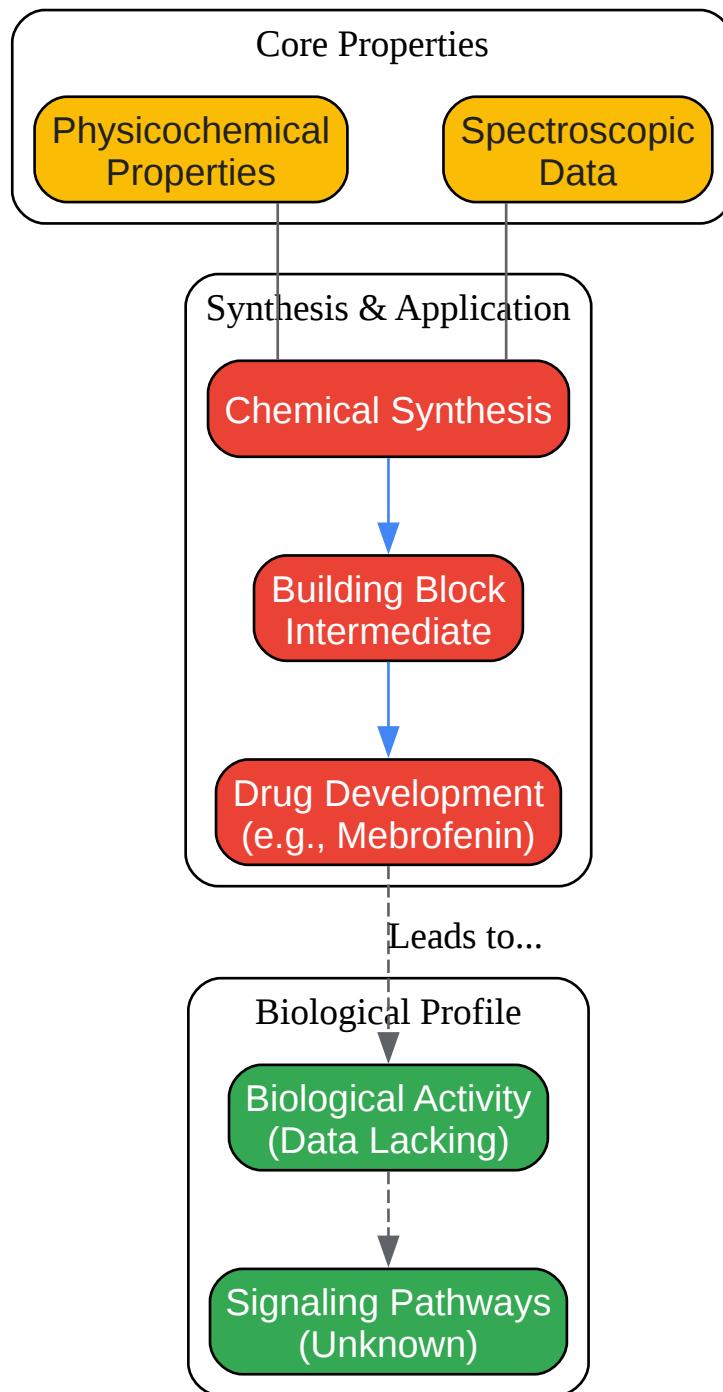
Biological Activity and Pharmacological Effects

Currently, there is a lack of specific studies in the public domain detailing the biological activities and pharmacological effects of **Mesitylacetic acid** itself. Most of the available information pertains to its role as a precursor in the synthesis of pharmacologically active compounds. Therefore, no specific signaling pathways involving **Mesitylacetic acid** can be described at this time.

Safety and Handling

Mesitylacetic acid is classified as an irritant. It is reported to cause skin and serious eye irritation.^[6] It may also cause respiratory irritation.^[6] Appropriate personal protective

equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.



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Caption: Logical relationships of **Mesitylacetic acid** data.

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